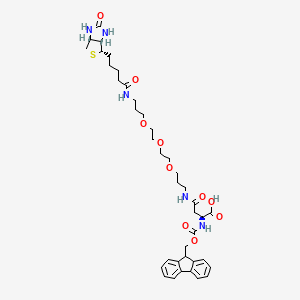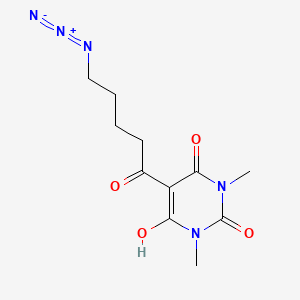
2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid (TIMP) is a synthetic compound that has been the subject of numerous scientific studies in the past few decades. It has been used in a variety of applications, ranging from laboratory experiments to medical treatments. TIMP is a versatile compound, with a wide range of biochemical and physiological effects that have been studied in detail.
Aplicaciones Científicas De Investigación
2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid has been studied extensively in a variety of scientific research applications. It has been used to study the effects of various drugs on the body, as well as the mechanism of action of certain drugs. It has also been used to study the effects of various hormones on the body, such as the effects of testosterone on muscle growth. Additionally, 2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid has been used in laboratory experiments to study the effects of various compounds on cell culture.
Mecanismo De Acción
2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid is believed to act as an agonist of the G protein-coupled receptor (GPCR). This means that it binds to the GPCR and activates it, resulting in a physiological response. Specifically, 2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid is believed to activate the GPCR and stimulate the release of various hormones, such as testosterone.
Biochemical and Physiological Effects
2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid has been studied extensively in terms of its biochemical and physiological effects. It has been shown to have a variety of effects on the body, including the stimulation of muscle growth and the promotion of fat loss. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid is a versatile compound that can be used in a variety of laboratory experiments. It has a number of advantages, including its low cost and its ability to be used in a variety of experiments. However, it also has some limitations, such as the fact that it is not very stable and can degrade over time.
Direcciones Futuras
2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid has a wide range of potential applications, and there are a number of possible future directions for research. One potential direction is to explore the effects of 2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid on other GPCRs, as well as its effects on other hormones and proteins. Additionally, further research could be done to explore the potential therapeutic applications of 2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid, such as its potential use in the treatment of various diseases. Finally, further research could be done to explore the effects of 2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid on various cell types, including cancer cells.
Métodos De Síntesis
2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid can be synthesized from 1-trityl-imidazole and 2-methyl-propanoic acid, using a two-step process. In the first step, the 1-trityl-imidazole is reacted with 2-methyl-propanoic acid in a solution of acetic anhydride and pyridine. This reaction produces an intermediate compound, which is then further reacted with aqueous sodium hydroxide to form 2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid.
Propiedades
IUPAC Name |
2-methyl-2-(1-tritylimidazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-25(2,24(29)30)23-18-28(19-27-23)26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,1-2H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPXCKDUAFPFIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Trityl-imidazol-4-yl)-2-methyl-propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288390.png)





![6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6288419.png)





